molecular formula C10H9FN2O2 B13259621 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione

Cat. No.: B13259621
M. Wt: 208.19 g/mol
InChI Key: JGMYNMBJJFXSDL-UHFFFAOYSA-N
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Description

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H9FN2O2. It is characterized by the presence of a fluorophenyl group attached to an imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-fluorobenzylamine with glyoxylic acid, followed by cyclization to form the imidazolidine-2,4-dione ring. The reaction is usually carried out under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, which can lead to various biological effects. For example, it may inhibit tankyrase enzymes, which play a role in the Wnt signaling pathway, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H9FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)

InChI Key

JGMYNMBJJFXSDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=O)N2)F

Origin of Product

United States

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